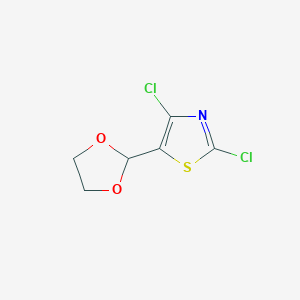
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Übersicht
Beschreibung
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both a thiazole and a dioxolane ring. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is not fully understood. However, it is believed to interact with various biological targets, including enzymes and proteins. This interaction can result in the inhibition or activation of these targets, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have an effect on the central nervous system, including the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole. Some possible areas of research include the development of new pharmaceuticals and agrochemicals, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as materials science and electronics.
In conclusion, 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its potential for future research is vast. As with all chemicals, it should be handled with care and disposed of properly to ensure the safety of researchers and the environment.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has numerous applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNOZYDMRHICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


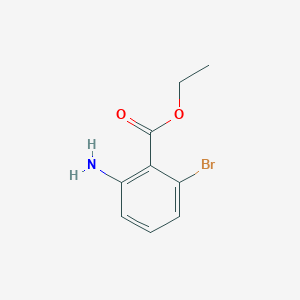
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
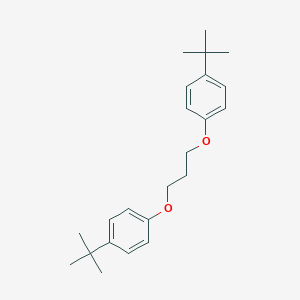
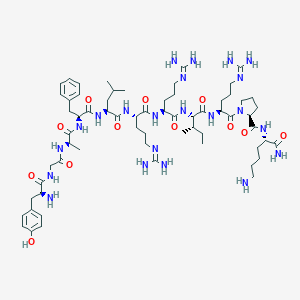
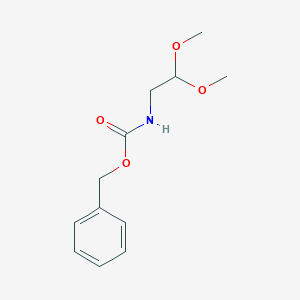
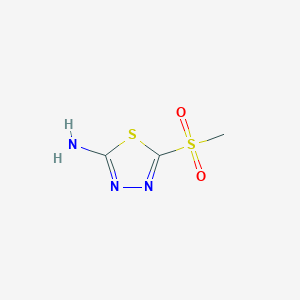

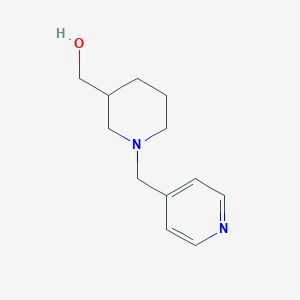
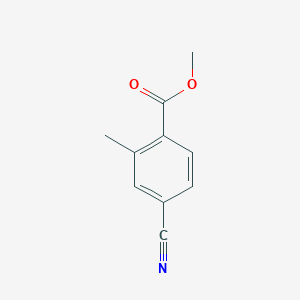
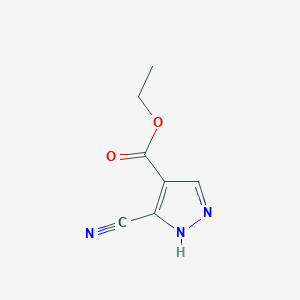
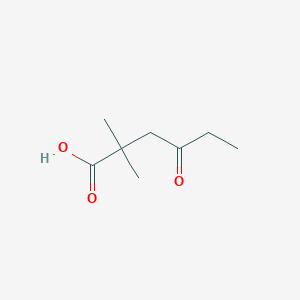
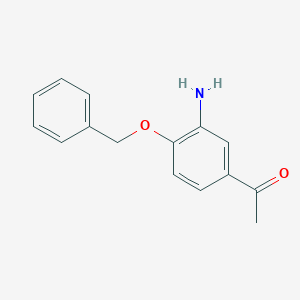
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)